2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione
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Overview
Description
2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione is a complex organic compound that features a furan ring, a phenyl group with a chlorine substituent, and an indan-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione typically involves the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by cyclization with indan-1,3-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted furan/phenyl compounds.
Scientific Research Applications
2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Bromo-phenyl)-furan-2-ylmethylene]-indan-1,3-dione
- 2-[5-(3-Methyl-phenyl)-furan-2-ylmethylene]-indan-1,3-dione
- 2-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-indan-1,3-dione
Uniqueness
2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione is unique due to the presence of the chlorine substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets.
Properties
Molecular Formula |
C20H11ClO3 |
---|---|
Molecular Weight |
334.7g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H11ClO3/c21-13-5-3-4-12(10-13)18-9-8-14(24-18)11-17-19(22)15-6-1-2-7-16(15)20(17)23/h1-11H |
InChI Key |
UPZCMQRQZCIHBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C2=O |
Origin of Product |
United States |
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